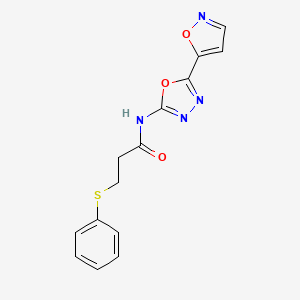

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide is a complex organic compound that features a unique combination of isoxazole, oxadiazole, and phenylthio groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the isoxazole and oxadiazole rings, followed by the introduction of the phenylthio group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities while maintaining high quality standards.

Analyse Des Réactions Chimiques

Construction of the 1,3,4-Oxadiazole Ring

The oxadiazole component can be synthesized through cyclization reactions involving hydroxylamine derivatives. For instance, hydroxylamine reacts with β-keto esters or diketones to form oxadiazoles under acidic or basic conditions . Alternatively, 1,3,4-oxadiazol-2(3H)-ones, which are precursors to oxadiazoles, can be prepared via optimization of fragment screening hits, as demonstrated in studies targeting Notum carboxylesterase .

Coupling Reactions for Amide Bond Formation

The propanamide backbone is synthesized using standard amide coupling methods . For example:

-

Step 1 : Activation of the carboxylic acid group (e.g., using EDC or DCC) to form an active ester.

-

Step 2 : Reaction with an amine (e.g., phenylthio-containing amine) to form the amide bond.

This approach is analogous to methods used for benzamide derivatives, but adapted for the specific phenylthio-substituted propanamide.

Key Reaction Mechanisms

Stability and Reactivity

The compound’s stability is influenced by:

-

Isoxazole : Highly stable due to aromaticity but may undergo electrophilic substitution at the 4-position .

-

Oxadiazole : Acidic (pKa ~6–7) due to conjugation of the lone pairs, enabling participation in hydrogen bonding .

-

Phenylthio group : Resistant to oxidation but reactive under strong acidic/basic conditions.

Analytical Characterization

Key methods include:

-

NMR spectroscopy : Confirms coupling between aromatic protons and sulfur-containing moieties.

-

Mass spectrometry : Validates molecular weight and fragmentation patterns.

-

Infrared spectroscopy : Identifies amide (N–H stretch) and oxadiazole (C=N stretch) functional groups.

Therapeutic Implications

The compound’s structural features (isoxazole, oxadiazole, phenylthio) suggest potential biological activity , such as:

Applications De Recherche Scientifique

Antimicrobial Properties

Research has demonstrated that compounds with oxadiazole and isoxazole rings exhibit significant antimicrobial activity. Studies have reported that N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide shows efficacy against various bacterial and fungal strains. For example:

| Microorganism | Activity Level |

|---|---|

| Mycobacterium bovis | Strong inhibition |

| Candida albicans | Moderate antifungal activity |

| Escherichia coli | Effective antibacterial effects |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines. For instance, derivatives of similar structures have demonstrated high percent growth inhibition against various cancer types:

| Cell Line | Percent Growth Inhibition (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H40 | 75.99 |

The mechanisms are believed to involve the modulation of enzymes and receptors associated with cancer pathways, leading to apoptosis in cancer cells .

Case Studies

Several studies have focused on the biological assessment of compounds related to this compound:

- Antimicrobial Evaluation : A study synthesized various derivatives and assessed their antimicrobial activity using the disc diffusion method against standard strains like Staphylococcus aureus and Escherichia coli. The results indicated that many derivatives exhibited potent activity, suggesting their potential as therapeutic agents .

- Anticancer Studies : Another investigation involved testing the compound's efficacy against glioblastoma cell lines. The results showed significant cytotoxic effects, leading to increased interest in its development as an anticancer drug .

Mécanisme D'action

The mechanism of action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes, bind to receptors, or interfere with cellular signaling processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(isoxazol-5-yl)-sulfonamide: This compound shares the isoxazole moiety but differs in the presence of a sulfonamide group instead of the oxadiazole and phenylthio groups.

5-isoxazol-5-yl-2’-deoxyuridine: This compound features the isoxazole ring and is known for its antiviral activity.

Uniqueness

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide is unique due to its combination of isoxazole, oxadiazole, and phenylthio groups, which confer distinct chemical and biological properties

Activité Biologique

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide is a complex organic compound that integrates isoxazole and oxadiazole moieties, which are known for their diverse biological activities. This article explores the synthesis, biological evaluation, and potential applications of this compound based on recent research findings.

1. Chemical Structure and Synthesis

The compound features a unique structure comprising an isoxazole ring linked to a 1,3,4-oxadiazole ring and a phenylthio group. The synthesis typically involves multi-step reactions starting with the formation of the isoxazole and oxadiazole rings, followed by the introduction of the phenylthio moiety. Common reagents used in these reactions include hydroxylamine for isoxazole synthesis and hydrazine derivatives for oxadiazole formation .

2. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various isoxazole derivatives, including those similar to this compound. For instance, compounds derived from isoxazoles have shown significant antimicrobial activity against several bacterial strains. In one study, derivatives exhibited minimal inhibitory concentrations (MIC) that indicated potent activity against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Isoxazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 16 |

| Compound B | Escherichia coli | 32 |

| Compound C | Bacillus subtilis | 8 |

3. Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been investigated in various cancer cell lines. The compound's structural components suggest potential activity against tumor cells through mechanisms that may involve apoptosis induction or cell cycle arrest. For example, studies on related compounds have shown IC50 values indicating significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

Table 2: Cytotoxicity Profile of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | A549 | 10 |

| Compound E | MCF-7 | 15 |

| Compound F | PC-3 | 12 |

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Research has suggested that isoxazole derivatives can modulate enzyme activities or disrupt cellular processes critical for pathogen survival and tumor growth. For instance, some derivatives have been shown to inhibit key enzymes involved in the metabolic pathways of cancer cells or pathogens .

5. Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. Potential studies could include:

- In vivo Studies : To assess the efficacy and safety profile in animal models.

- Structure-Activity Relationship (SAR) : To identify which structural features contribute most significantly to biological activity.

- Combination Therapies : Evaluating the compound's effectiveness in combination with existing antimicrobial or anticancer agents.

Propriétés

IUPAC Name |

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S/c19-12(7-9-22-10-4-2-1-3-5-10)16-14-18-17-13(20-14)11-6-8-15-21-11/h1-6,8H,7,9H2,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBJVTPNBKUEAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.